4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423031-21-3
VCID: VC2964549
InChI: InChI=1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H
SMILES: C1CC(C2C1CNC2)F.Cl
Molecular Formula: C7H13ClFN
Molecular Weight: 165.63 g/mol

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

CAS No.: 1423031-21-3

Cat. No.: VC2964549

Molecular Formula: C7H13ClFN

Molecular Weight: 165.63 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride - 1423031-21-3

Specification

CAS No. 1423031-21-3
Molecular Formula C7H13ClFN
Molecular Weight 165.63 g/mol
IUPAC Name 4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Standard InChI InChI=1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H
Standard InChI Key XJCSWBVEJLRPIW-UHFFFAOYSA-N
SMILES C1CC(C2C1CNC2)F.Cl
Canonical SMILES C1CC(C2C1CNC2)F.Cl

Introduction

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a fluorinated heterocyclic compound derived from octahydrocyclopenta[c]pyrrole. It features a unique structure with a fluorine atom attached to the cyclopenta[c]pyrrole ring system, contributing to its distinct chemical properties and potential biological activity. This compound is primarily used in scientific research due to its chemical reactivity and potential applications in medicinal chemistry and material science.

Synthesis and Production

The synthesis of 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride typically involves the fluorination of octahydrocyclopenta[c]pyrrole. This process can be achieved through various fluorination methods under controlled conditions to ensure high purity and yield. Industrial settings often utilize optimized fluorination processes, with critical parameters including temperature, pressure, and choice of catalysts.

Applications and Research Findings

This compound is utilized across several scientific research fields due to its potential biological activity and chemical reactivity. It participates in various chemical reactions, which are crucial for exploring its applications in drug discovery and material science.

Application AreaDescription
Drug DiscoveryPotential biological activity and interaction with molecular targets
Material ScienceChemical reactivity and unique electronic properties

Safety and Handling

While specific safety data for 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride is limited, its handling should follow general guidelines for fluorinated compounds. It is advisable to handle such compounds in an inert atmosphere and follow appropriate safety protocols to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator